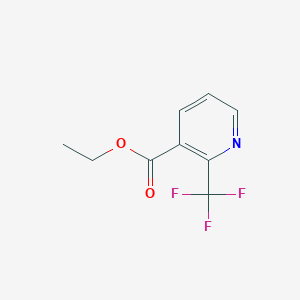

Ethyl 2-(Trifluoromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDXNPHDXSFEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437041 | |

| Record name | Ethyl 2-(Trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208517-35-5 | |

| Record name | Ethyl 2-(Trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)nicotinate

CAS Number: 208517-35-5

This technical guide provides a comprehensive overview of Ethyl 2-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document collates available physicochemical data, outlines a representative synthetic protocol, and visualizes its potential role in biochemical pathways and drug discovery workflows.

Physicochemical Properties

This compound is a specialty chemical intermediate. Its trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The quantitative data available for this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 208517-35-5 | [1][2][3] |

| Molecular Formula | C₉H₈F₃NO₂ | [3] |

| Molecular Weight | 219.16 g/mol | [1][3] |

| IUPAC Name | ethyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95-97% | [1][4] |

| Boiling Point | 235.8 ± 40.0 °C at 760 mmHg | [1] |

| Flash Point | 96.4 ± 27.3 °C | [1] |

| MDL Number | MFCD08741365 | [4] |

| InChI Key | UNDXNPHDXSFEAE-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=CC=CN=C1C(F)(F)F |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in the public literature, a representative experimental protocol can be derived from general chemical principles, such as the Fischer esterification of its parent carboxylic acid, 2-(trifluoromethyl)nicotinic acid. Furthermore, a patent (EP1340747A1) describes a general process for the preparation of 2-haloalkyl nicotinic acid alkyl esters, which is applicable to this compound.

Representative Synthesis: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2-(trifluoromethyl)nicotinic acid with ethanol.

Objective: To synthesize this compound.

Reactants:

-

2-(Trifluoromethyl)nicotinic acid

-

Absolute Ethanol (used in excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (as a solvent to facilitate water removal)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2-(trifluoromethyl)nicotinic acid, a 5-10 fold molar excess of absolute ethanol, and toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation.

Disclaimer: This is a representative protocol and has not been optimized. Researchers should conduct their own optimization and safety assessments.

Logical and Experimental Workflows

As a chemical intermediate, this compound serves as a starting material for the synthesis of more complex molecules. The following diagram illustrates its position in a typical drug discovery workflow.

Caption: Workflow for the use of this compound in drug discovery.

Potential Biological Significance and Signaling Pathways

While direct biological activity for this compound is not widely reported, its derivatives have significant applications. Notably, 2-(trifluoromethyl)nicotinic acid derivatives are key intermediates in the synthesis of inhibitors for Catechol-O-methyltransferase (COMT).[5] COMT is a crucial enzyme in the metabolic degradation of catecholamine neurotransmitters, such as dopamine.

COMT inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, thereby increasing its bioavailability in the brain.[2][6] The diagram below illustrates the role of COMT in dopamine metabolism and the mechanism of action for a COMT inhibitor.

Caption: The role of COMT in dopamine degradation and its inhibition.

This guide provides a foundational understanding of this compound for scientific and research purposes. As a versatile chemical building block, its full potential continues to be explored in the development of novel therapeutics and other advanced materials.

References

physical and chemical properties of Ethyl 2-(trifluoromethyl)nicotinate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(trifluoromethyl)nicotinate, tailored for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, outlines a potential synthetic pathway, and discusses the compound's chemical characteristics.

Core Physical and Chemical Properties

This compound is a fluorinated heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can significantly influence its chemical and biological properties.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO₂ | [4] |

| Molecular Weight | 219.16 g/mol | [4] |

| CAS Number | 208517-35-5 | [4] |

| Appearance | Liquid | |

| Purity | ≥95% | [5] |

| Boiling Point | 235.8 ± 40.0 °C at 760 mmHg | |

| Flash Point | 96.4 ± 27.3 °C | |

| Storage Conditions | Room temperature or 2-8°C under inert atmosphere | [6] |

| InChI Key | UNDXNPHDXSFEAE-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A general method for the preparation of 2-halo-alkyl nicotinic acid alkyl esters, including this compound, is described in patent EP1340747A1.[8] The synthesis involves a multi-step process, which is outlined below.

Experimental Protocol: General Synthesis of this compound

This protocol is based on the general methodology described in patent EP1340747A1 and may require optimization for specific laboratory conditions.

Step 1: Reaction of a β-enamino ester with a trifluoromethyl-containing building block.

-

A β-enamino ester, such as ethyl 3-aminocrotonate, is reacted with a suitable trifluoromethyl-containing electrophile. The patent suggests the use of compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

-

The reaction is typically carried out in an organic solvent.

-

The reaction temperature and time are dependent on the specific reactants and solvent used.

Step 2: Cyclization to form the pyridine ring.

-

The intermediate from Step 1 is treated with a cyclizing agent to form the substituted pyridine ring of the nicotinic acid ester.

-

This step may involve heating and the use of a catalyst.

Step 3: Purification.

-

The crude product is purified using standard laboratory techniques such as distillation, chromatography, or recrystallization to yield this compound.

Caption: General Synthetic Workflow.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the ethyl ester, the pyridine ring, and the trifluoromethyl group.

-

Ester Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield 2-(trifluoromethyl)nicotinic acid.

-

Reactions of the Pyridine Ring: The pyridine ring is generally aromatic and can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl and ester groups can deactivate the ring towards these reactions.

-

Reactivity of the Trifluoromethyl Group: The trifluoromethyl group is generally stable but can influence the reactivity of the adjacent positions on the pyridine ring.

Information on the specific stability and degradation profile of this compound is not widely available. As with many organic esters, it should be protected from strong acids, strong bases, and high temperatures to prevent decomposition.

Caption: Potential Reactivity Pathways.

Biological Activity and Signaling Pathways

There is currently limited publicly available information on the specific biological activity or signaling pathway interactions of this compound. However, the incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[2] Nicotinic acid and its derivatives are known to interact with various biological targets. Therefore, it is plausible that this compound could be investigated for its potential pharmacological activities. Further research is needed to elucidate any specific biological functions.

Conclusion

This compound is a chemical intermediate with potential for use in the development of new pharmaceutical and agrochemical compounds. This guide provides a summary of its known physical and chemical properties based on currently available data. Further experimental investigation is required to fully characterize this compound, including its detailed spectroscopic data, reactivity profile, and biological activity.

References

- 1. scbt.com [scbt.com]

- 2. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]

- 3. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 208517-35-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 208517-35-5|this compound|BLD Pharm [bldpharm.com]

- 7. ethyl 2-methyl-6-(trifluoromethyl)nicotinate CAS#: 380355-65-7 [m.chemicalbook.com]

- 8. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]

Structural Analysis and Confirmation of Ethyl 2-(trifluoromethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of Ethyl 2-(trifluoromethyl)nicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth spectroscopic analysis for the unequivocal identification and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₉H₈F₃NO₂[1] |

| Molecular Weight | 219.16 g/mol [1] |

| CAS Number | 208517-35-5[1] |

| Appearance | Liquid[2] |

| Boiling Point | 235.8 ± 40.0 °C at 760 mmHg[2] |

| Flash Point | 96.4 ± 27.3 °C[2] |

| Purity | Typically ≥95%[3] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the esterification of 2-(trifluoromethyl)nicotinic acid. This reaction is typically carried out in the presence of an acid catalyst in ethanol.

Experimental Workflow: Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Esterification

-

Reaction Setup: To a solution of 2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

Structural Confirmation: Spectroscopic Analysis

A combination of spectroscopic techniques is employed to confirm the structure of the synthesized this compound. The expected data from these analyses are presented below.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

| Technique | Expected Peaks and Assignments |

| ¹H NMR | δ 8.7-8.8 (m, 1H, Py-H6), δ 8.2-8.3 (m, 1H, Py-H4), δ 7.5-7.6 (m, 1H, Py-H5), δ 4.4-4.5 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), δ 1.4-1.5 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ 164-165 (C=O), δ 150-151 (C-6), δ 148-149 (q, J = 35 Hz, C-2), δ 138-139 (C-4), δ 125-126 (C-5), δ 122-123 (q, J = 275 Hz, CF₃), δ 121-122 (C-3), δ 62-63 (-OCH₂CH₃), δ 14-15 (-OCH₂CH₃) |

| ¹⁹F NMR | δ -65 to -70 (s, 3F, -CF₃) |

| IR (cm⁻¹) | ~2980 (C-H, aliphatic), ~1730 (C=O, ester), ~1590, 1470 (C=C, C=N, aromatic), ~1300-1100 (C-F) |

| Mass Spec (EI) | m/z (%): 219 (M⁺), 190, 174, 146 |

This comprehensive analysis, combining a well-defined synthetic protocol with detailed spectroscopic characterization, provides a robust framework for the preparation and confirmation of this compound for research and development purposes.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(trifluoromethyl)nicotinate

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 2-(trifluoromethyl)nicotinate. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons of the pyridine ring and the protons of the ethyl ester group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.3 - 8.5 | dd | J ≈ 8.0, 1.5 Hz |

| H-5 | ~7.5 - 7.7 | dd | J ≈ 8.0, 5.0 Hz |

| H-6 | ~8.8 - 9.0 | dd | J ≈ 5.0, 1.5 Hz |

| -OCH₂CH₃ | ~4.4 - 4.6 | q | J ≈ 7.1 Hz |

| -OCH₂CH₃ | ~1.3 - 1.5 | t | J ≈ 7.1 Hz |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the carbon atoms of the pyridine ring, the ethyl ester, and the trifluoromethyl group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 - 166 |

| C-2 | ~148 - 150 (q, J ≈ 35 Hz) |

| C-3 | ~125 - 127 |

| C-4 | ~140 - 142 |

| C-5 | ~123 - 125 |

| C-6 | ~152 - 154 |

| -CF₃ | ~120 - 122 (q, J ≈ 275 Hz) |

| -OCH₂CH₃ | ~62 - 64 |

| -OCH₂CH₃ | ~14 - 15 |

Predicted IR Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the aromatic, ester, and trifluoromethyl functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Aromatic C-H | ~3100 - 3000 | Stretch |

| Aliphatic C-H | ~2980 - 2850 | Stretch |

| Ester C=O | ~1725 - 1710 | Stretch |

| Aromatic C=C/C=N | ~1600 - 1450 | Stretch |

| C-O | ~1300 - 1150 | Stretch |

| C-F | ~1150 - 1050 | Stretch |

Predicted Mass Spectrometry Data

The mass spectrum is anticipated to show the molecular ion peak and characteristic fragment ions.

| m/z | Predicted Fragment |

| 219 | [M]⁺ (Molecular Ion) |

| 190 | [M - C₂H₅]⁺ |

| 174 | [M - OCH₂CH₃]⁺ |

| 146 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is to be used.

-

¹H NMR Data Acquisition: The spectrum is acquired at room temperature. Key parameters include a 90° pulse width, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 256 or more) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The prepared sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column if separation from impurities is required.

-

Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. In this technique, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

A Technical Guide to Ethyl 2-(trifluoromethyl)nicotinate: Sourcing, Specification, and Application for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 2-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry and materials science. It details the compound's properties, commercial availability, and crucial quality control parameters to ensure research integrity. Furthermore, it offers a practical framework for supplier evaluation and laboratory handling.

Introduction: The Significance of a Fluorinated Heterocycle

This compound (CAS No. 208517-35-5) is a fluorinated heterocyclic compound belonging to the nicotinate class of molecules.[1] The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring dramatically alters the molecule's physicochemical properties compared to its non-fluorinated analog. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve receptor binding affinity, and increase the bioavailability of derivative compounds. These characteristics make it a valuable intermediate in the synthesis of novel pharmaceuticals and advanced agrochemicals.[2][3]

Core Chemical Properties and Specifications

Sourcing any chemical reagent begins with a clear understanding of its fundamental properties. Researchers should ensure that the product offered by a supplier matches these specifications.

| Property | Value | Source(s) |

| CAS Number | 208517-35-5 | [1][4][5] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][6] |

| Molecular Weight | 219.16 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | [7] |

| Purity | ≥95% (Standard Grade) | [5] |

| Boiling Point | ~223-224 °C | [7] |

| Melting Point | ~8-9.5 °C | [7] |

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers catering to research and development needs. Availability spans from gram-scale quantities for initial screening to kilogram-scale for preclinical studies. When selecting a supplier, it is crucial to consider not just price, but also purity, documentation, and consistency.

Leading Research-Grade Suppliers:

-

Sigma-Aldrich (Merck): A major global supplier offering a wide range of chemical reagents, including this compound, often with detailed safety and handling information.[4]

-

Apollo Scientific: A UK-based supplier specializing in fluorinated intermediates and other building blocks, listing a purity of 95%.[5]

-

Santa Cruz Biotechnology (SCBT): Provides the compound for research use, emphasizing the need to refer to the lot-specific Certificate of Analysis for detailed data.[1]

-

ChemScene: A supplier that can facilitate services from custom synthesis to commercial production, often providing products with purities of 98% or higher.[8]

Other notable suppliers include Thermo Fisher Scientific (Alfa Aesar) and various specialized chemical synthesis companies.[7][9]

Supplier Evaluation and Quality Control: A Researcher's Due Diligence

The integrity of experimental data is directly linked to the quality of the starting materials. A rigorous supplier qualification process is essential. The following workflow outlines the key steps for validating a source for this compound.

Sources

- 1. scbt.com [scbt.com]

- 2. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]

- 3. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]

- 4. This compound | 208517-35-5 [sigmaaldrich.com]

- 5. 208517-35-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | C9H8F3NO2 | CID 10236107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 2-(trifluoromethyl)nicotinate, a key building block in the development of pharmaceutical and agrochemical agents. This document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of a trifluoromethyl group at the 2-position and an ethyl ester at the 3-position. The trifluoromethyl group is a crucial pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules. Consequently, efficient and scalable synthetic routes to trifluoromethyl-substituted heterocycles like this compound are of significant interest to the scientific community. The primary synthetic strategy involves the construction of the pyridine ring from acyclic fluorinated precursors, a method that offers versatility and control over the final substitution pattern.

Primary Synthetic Pathway: Cyclocondensation

The most prevalent and efficient method for the synthesis of this compound is a [3+3] cyclocondensation reaction. This approach involves the reaction of a trifluoromethyl-containing 1,3-dielectrophile with a 1,3-dinucleophile, followed by cyclization and aromatization to form the desired pyridine ring.

The key starting materials for this pathway are:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A fluorinated building block that serves as the C3 synthon providing the trifluoromethyl group.

-

Ethyl 3-aminocrotonate (or a related enamine): This acts as the C3 synthon providing the remaining carbon and nitrogen atoms of the pyridine ring.

-

Ammonia or an ammonium salt (e.g., Ammonium acetate): Used in the final cyclization step to provide the nitrogen atom of the pyridine ring.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic pathway. Please note that yields can vary based on reaction scale and purification methods.

| Step | Starting Materials | Reagents & Solvents | Reaction Conditions | Product | Yield (%) |

| 1a | Trifluoroacetyl Chloride, Ethyl Vinyl Ether | Pyridine, Toluene | 0-15°C, 4 hours | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 68-92% |

| 1b | Ethyl Acetoacetate | Ammonia, Ethanol | Reflux, 4-6 hours | Ethyl 3-aminocrotonate | 85-95% |

| 2 | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, Ethyl 3-aminocrotonate | Ammonium Acetate, Acetic Acid | Reflux, 6-12 hours | This compound | 60-75% |

Detailed Experimental Protocols

Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Starting Material)

This protocol is adapted from established procedures for the acylation of vinyl ethers.

Procedure:

-

To a stirred solution of ethyl vinyl ether (1.1 equivalents) and pyridine (1.2 equivalents) in toluene at 0-5°C, slowly add trifluoroacetyl chloride (1.0 equivalent).

-

Maintain the temperature below 15°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Quench the reaction by adding ice-water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a light-yellow liquid.

Synthesis of Ethyl 3-aminocrotonate (Starting Material)

This is a standard procedure for the synthesis of enamines from β-ketoesters.

Procedure:

-

Bubble ammonia gas through a solution of ethyl acetoacetate (1.0 equivalent) in ethanol at 0°C until saturation.

-

Seal the reaction vessel and stir at room temperature for 24 hours.

-

Alternatively, heat the saturated solution under reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain crude ethyl 3-aminocrotonate, which can often be used in the next step without further purification.

Synthesis of this compound (Final Product)

This protocol outlines the cyclocondensation reaction to form the final product.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equivalent), ethyl 3-aminocrotonate (1.1 equivalents), and ammonium acetate (1.5 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Relationship of the Cyclocondensation Pathway

The formation of the pyridine ring proceeds through a series of well-established reaction mechanisms. The logical flow of this transformation is depicted below.

Caption: Logical steps in the cyclocondensation reaction.

The Formation of Ethyl 2-(trifluoromethyl)nicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of Ethyl 2-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the underlying reaction mechanisms, provides explicit experimental protocols, and presents quantitative data to facilitate reproducibility and process optimization.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability and bioavailability of drug candidates. This guide explores two principal synthetic strategies for its formation, commencing from the readily available starting material, ethyl 4,4,4-trifluoroacetoacetate. The described methods are the Vilsmeier-Haack reaction followed by cyclization, and an alternative route involving an Aldol condensation pathway.

Synthetic Pathways

Route 1: Vilsmeier-Haack Reaction and Subsequent Cyclization

This two-step synthesis involves the initial formation of a dienyl aldehyde intermediate via a Vilsmeier-Haack type reaction, followed by cyclization with ammonia to construct the desired pyridine ring.

Reaction Scheme:

-

Step 1: Vilsmeier-Haack Reaction: Ethyl 4,4,4-trifluoroacetoacetate is reacted with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield ethyl 5-((dimethylamino)methylene)-4-oxo-2-(trifluoromethyl)pent-2-enoate.

-

Step 2: Cyclization: The resulting intermediate is then treated with a source of ammonia, such as aqueous ammonium hydroxide, to facilitate the cyclization and aromatization to this compound.

Mechanism of the Vilsmeier-Haack Reaction and Cyclization:

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This reagent then reacts with the enol form of ethyl 4,4,4-trifluoroacetoacetate. The subsequent cyclization with ammonia involves a series of condensation and elimination steps to form the stable aromatic pyridine ring.

key intermediates in the synthesis of trifluoromethylated nicotinic acids

An In-depth Technical Guide to Key Intermediates in the Synthesis of Trifluoromethylated Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethylated nicotinic acids are crucial building blocks in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring of nicotinic acid can significantly enhance the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed overview of the key intermediates and synthetic pathways for producing various isomers of trifluoromethylated nicotinic acid.

Synthesis of 2-(Trifluoromethyl)nicotinic Acid

A prevalent and efficient method for synthesizing 2-(trifluoromethyl)nicotinic acid involves the construction of the pyridine ring from acyclic, fluorine-containing precursors. This approach is often favored for its high regioselectivity.

Key Intermediates and Synthetic Pathway

The synthesis proceeds through two key stages: the formation of a versatile pentadienoic acid intermediate via a Vilsmeier-type reaction, followed by cyclization with an ammonia source to form the pyridine ring.

-

Key Intermediate 1: Ethyl 4,4,4-trifluoroacetoacetate. This readily available and relatively inexpensive β-ketoester serves as the primary fluorine-containing starting material.

-

Key Intermediate 2: Ethyl 2-(3-(dimethylamino)acryloyl)-4,4,4-trifluorobut-2-enoate. This dienyl aldehyde is the product of the Vilsmeier-type reaction and is the direct precursor to the final heterocyclic ring.

The overall synthetic pathway is a two-step process that is amenable to large-scale production.[1]

Quantitative Data Summary

| Step No. | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Vilsmeier-type Reaction | POCl₃, DMF | 70 | 3 | ~60-70 | [1] |

| 2 | Cyclization | NH₄OH, Ethanol | 70 | 2 | 90 | [1] |

| 3 | Hydrolysis | NaOH, H₂O | 100 | - | >95 | General |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-(dimethylamino)acryloyl)-4,4,4-trifluorobut-2-enoate (Key Intermediate)

-

To a stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

-

The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

-

Ethyl 4,4,4-trifluoroacetoacetate is then added slowly to the reaction mixture.

-

The reaction is heated to 70 °C and stirred for 3 hours.

-

After cooling, the mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

-

The crude dienyl aldehyde intermediate is dissolved in ethanol.

-

Aqueous ammonium hydroxide is added in excess.

-

The mixture is heated to 70 °C in a sealed vessel for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give this compound.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The synthesis of the 4-substituted isomer often utilizes a cyclocondensation strategy, building the pyridine ring from smaller, functionalized precursors.

Key Intermediates and Synthetic Pathway

This route involves the acylation of a vinyl ether followed by a cyclization reaction with an aminonitrile and subsequent hydrolysis.

-

Key Intermediate 1: 4-Ethoxy-1,1,1-trifluoro-3-en-2-one. This intermediate is formed by the acylation of vinyl ethyl ether with trifluoroacetyl chloride.

-

Key Intermediate 2: 4-(Trifluoromethyl)nicotinonitrile. This is the direct heterocyclic precursor to the final acid, formed via cyclization.

Quantitative Data Summary

| Step No. | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Acylation | Pyridine, Toluene | 0-5 | 3 | ~87 | [2] |

| 2 | Cyclization | H₂O, NaOH (aq) | Reflux | 3-5 | ~52 | [2] |

| 3 | Hydrolysis | NaOH, H₂O | 100 | - | 98.3 | [2] |

Experimental Protocols

Step 1: Preparation of 4-Ethoxy-1,1,1-trifluoro-3-en-2-one (Key Intermediate 1)

-

In a closed reaction vessel, add vinyl ethyl ether, pyridine, and toluene.

-

Stir the mixture and cool to 0-5 °C.

-

Slowly add trifluoroacetyl chloride dropwise over 1 hour, maintaining the temperature.

-

Continue stirring for 3 hours after the addition is complete.

-

Quench the reaction with ice water.

-

The organic phase is washed with brine, and the solvent is evaporated under reduced pressure to yield the product.[2]

Step 2: Preparation of 4-(Trifluoromethyl)nicotinonitrile (Key Intermediate 2)

-

Add the 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, and water to a reaction flask.

-

Stir the mixture and heat to reflux for 3 hours.

-

Add an aqueous solution of sodium hydroxide dropwise and continue to reflux for 5 hours.

-

The resulting white solid is filtered, recrystallized, and dried to obtain 4-(trifluoromethyl)nicotinonitrile.[2]

Step 3: Preparation of 4-(Trifluoromethyl)nicotinic Acid

-

In a reaction flask, add sodium hydroxide and water.

-

Add the 4-(trifluoromethyl)nicotinonitrile from the previous step.

-

Stir and control the temperature at 100 °C until the solid dissolves.

-

Stop stirring, cool the solution, and adjust the pH to <1 with hydrochloric acid.

-

The resulting white solid is filtered to obtain 4-(trifluoromethyl)nicotinic acid.[2]

Synthesis of 5-(Trifluoromethyl)nicotinic Acid

The synthesis of 5-(trifluoromethyl)nicotinic acid can be achieved from a pre-functionalized pyridine ring, often involving halogen-metal exchange followed by carboxylation.

Key Intermediates and Synthetic Pathway

This pathway relies on the availability of a suitable trifluoromethylated and halogenated pyridine precursor.

-

Key Intermediate 1: 3-Picoline. A common starting material for pyridine derivatives.

-

Key Intermediate 2: 3-(Trichloromethyl)pyridine. Formed via radical chlorination of 3-picoline.

-

Key Intermediate 3: 3-(Trifluoromethyl)pyridine. Synthesized by a halogen exchange (Halex) reaction.

-

Key Intermediate 4: 3-Bromo-5-(trifluoromethyl)pyridine. A crucial intermediate obtained through bromination, which sets up the final carboxylation step.

Quantitative Data Summary

| Step No. | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| 1-2 | Chlorination/Fluorination | Cl₂, HF | High Temp | - | Variable | [3] |

| 3 | Bromination | Br₂, H₂SO₄/SO₃ | 140 | 12 | Moderate | General |

| 4 | Carboxylation | n-BuLi, CO₂, THF | -78 | 1-2 | Good | General |

Experimental Protocols

Step 1-3: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine (Key Intermediate)

-

3-Picoline is subjected to high-temperature chlorination to yield 3-(trichloromethyl)pyridine.

-

The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF) or antimony trifluoride (SbF₃).

-

The resulting 3-(trifluoromethyl)pyridine is then brominated. The pyridine is added to a mixture of bromine and oleum (H₂SO₄/SO₃) and heated at approximately 140 °C for 12 hours.

-

After cooling, the mixture is poured onto ice and neutralized with a strong base. The product is extracted and purified.

Step 4: Synthesis of 5-(Trifluoromethyl)nicotinic Acid

-

3-Bromo-5-(trifluoromethyl)pyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 1 hour to facilitate lithium-halogen exchange.

-

Dry carbon dioxide gas is bubbled through the solution (or the solution is poured over dry ice).

-

The reaction is allowed to warm to room temperature and then quenched with water.

-

The aqueous layer is acidified with HCl, and the resulting precipitate is filtered, washed, and dried to yield 5-(trifluoromethyl)nicotinic acid.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common and efficient route to 6-(trifluoromethyl)nicotinic acid is through the dehalogenation of a chlorinated precursor. This method avoids the direct construction of the pyridine ring and leverages a readily available intermediate.

Key Intermediate and Synthetic Pathway

The primary strategy involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.

-

Key Intermediate: 2-Chloro-6-(trifluoromethyl)nicotinic acid. This is the immediate precursor to the final product. It can be synthesized via several methods, including the cyclocondensation of fluorinated building blocks followed by chlorination and hydrolysis.

Quantitative Data Summary

| Step No. | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Dehalogenation | 5% Pd/C, H₂, TEA | Room Temp | ~12 (overnight) | 90.4 | [4] |

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

-

In a four-necked flask equipped with a stirrer and thermometer, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).[4]

-

Cool the mixture in an ice water bath and add triethylamine (TEA) (9.0 g, 0.088 mol) dropwise while stirring.[4]

-

Replace the atmosphere in the flask with nitrogen, then introduce 5% Palladium on carbon (Pd/C) catalyst (1.0 g).[4]

-

Replace the nitrogen atmosphere with hydrogen gas (using a balloon).[4]

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction by liquid chromatography.[4]

-

Once the starting material is consumed, evaporate the methanol.

-

Add water (100 ml) to dissolve the residue. Cool to approximately 15 °C.

-

Add concentrated hydrochloric acid dropwise to precipitate the product.

-

Age the mixture for about one hour at the same temperature, then filter the solid.

-

Wash the filter cake with cold water and dry in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder (yield: 90.4%).[4]

References

- 1. researchgate.net [researchgate.net]

- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

solubility profile of Ethyl 2-(trifluoromethyl)nicotinate in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 2-(trifluoromethyl)nicotinate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a standardized experimental protocol for determining its solubility in various organic solvents. Additionally, it presents qualitative solubility information for a structurally related compound to offer preliminary insights. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own solubility assessments and to understand the general solubility behavior of this compound class.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation development. A comprehensive understanding of a compound's solubility profile in a range of organic solvents is essential for various stages of drug development, including synthesis, purification, formulation, and preclinical testing. This guide addresses the current knowledge gap regarding the solubility of this compound and provides a practical framework for its experimental determination.

Available Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or public databases. However, information on a structurally similar compound, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, indicates good solubility in dimethyl sulfoxide (DMSO), ethanol, and acetone, with low solubility in water. This suggests that this compound is also likely to be soluble in polar aprotic and polar protic organic solvents.

Table 1: Qualitative Solubility of a Structurally Related Compound (Ethyl 2-methyl-6-(trifluoromethyl)nicotinate)

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Good |

| Ethanol | Good |

| Acetone | Good |

| Water | Low |

Note: This data is for a related compound and should be used as a preliminary indicator only. Experimental verification for this compound is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.

Materials

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane) of analytical grade or higher

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected for the solubility measurement.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials using an orbital shaker at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

-

Quantification:

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Develop a suitable HPLC method to achieve good separation and detection of this compound.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the solubility of the compound in the test solvent by taking into account the dilution factor.

-

Data Presentation

The solubility data should be presented in a clear and organized manner.

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Isopropanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

An In-depth Technical Guide on the Theoretical vs. Experimental Yield of Ethyl 2-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis of Ethyl 2-(trifluoromethyl)nicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document outlines the theoretical and experimental yields, presents a comprehensive experimental protocol, and visualizes the synthetic workflow.

Introduction

This compound is a substituted pyridine derivative whose trifluoromethyl group imparts unique chemical and biological properties. Accurate prediction and achievement of high yields in its synthesis are critical for efficient and cost-effective drug development and manufacturing processes. This guide delves into a known synthetic route, providing researchers with the necessary data and procedures to replicate and potentially optimize the production of this important building block.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.

The synthesis of this compound can be achieved through a multi-step process. A key step involves the cyclization of an enamine precursor with an ammonium salt to form the pyridine ring. Based on a documented procedure, the final step of the synthesis is the reaction of 2-((dimethylamino)methylene)-5,5,5-trifluoro-4-oxopentanoate with ammonium acetate.

The overall balanced chemical equation for the final ring-forming reaction is:

C₁₀H₁₄F₃NO₃ + CH₃COONH₄ → C₉H₈F₃NO₂ + C₂H₅OH + (CH₃)₂NH + CH₃COOH

Reactants:

-

Ethyl 2-((dimethylamino)methylene)-5,5,5-trifluoro-4-oxopentanoate (C₁₀H₁₄F₃NO₃): Molar Mass = 269.22 g/mol

-

Ammonium Acetate (CH₃COONH₄): Molar Mass = 77.08 g/mol

Product:

-

This compound (C₉H₈F₃NO₂): Molar Mass = 219.16 g/mol [1]

To calculate the theoretical yield, one must first identify the limiting reactant. Using the quantities from the documented experimental protocol:

-

Mass of Ethyl 2-((dimethylamino)methylene)-5,5,5-trifluoro-4-oxopentanoate = 4500 g

-

Mass of Ammonium Acetate = 2893.8 g

Moles of Reactants:

-

Moles of Ethyl 2-((dimethylamino)methylene)-5,5,5-trifluoro-4-oxopentanoate = 4500 g / 269.22 g/mol ≈ 16.72 mol

-

Moles of Ammonium Acetate = 2893.8 g / 77.08 g/mol ≈ 37.54 mol

According to the 1:1 stoichiometry of the reaction, Ethyl 2-((dimethylamino)methylene)-5,5,5-trifluoro-4-oxopentanoate is the limiting reactant.

Theoretical Yield Calculation:

Theoretical Yield = Moles of Limiting Reactant × Molar Mass of Product Theoretical Yield = 16.72 mol × 219.16 g/mol ≈ 3664.2 g

Experimental Yield and Protocol

The experimental yield is the actual amount of product obtained from a chemical reaction. A patented procedure reports a high-yield synthesis of this compound.

Data Presentation

| Parameter | Value | Reference |

| Experimental Yield (Crude) | 8294.5 g | EP1340747A1 |

| Experimental Yield (Distilled) | 3402 g | EP1340747A1 |

| Purity (GC) | 94.4% | EP1340747A1 |

| Theoretical Yield | ~3664.2 g | Calculated |

| Percent Yield (based on distilled product) | ~92.8% | Calculated |

Note: The reported crude experimental yield is significantly higher than the theoretical yield, which is common due to the presence of solvent and byproducts before purification.

Experimental Protocol

This protocol is based on the synthesis described in patent EP1340747A1.

Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-5,5,5-trifluoro-4-oxopentanoate

This intermediate is prepared from Ethyl 4,4,4-trifluoroacetoacetate and ethyl 3,3-dimethylaminoacrylate. To a solution of 4500 g of the precursor in 9000 ml of N,N-Dimethylformamide, 3583.6 g of ethyl 3,3-dimethylaminoacrylate was slowly added at 40°C. The reaction mixture was stirred for 12 hours until complete conversion.

Step 2: Synthesis of this compound

-

To the solution of Ethyl 2-((dimethylamino)methylene)-5,5,5-trifluoro-4-oxopentanoate obtained in Step 1, add 2893.8 g of ammonium acetate.

-

Stir the reaction mixture for 1.5 hours until the conversion is complete.

-

Add 8 L of diluted water to the reaction mixture.

-

Separate the organic phase.

-

Extract the aqueous phase twice with 500 ml of toluene each time.

-

Combine the organic phases and concentrate them to obtain the crude product (8294.5 g).

-

Purify the crude product by distillation under reduced pressure.

-

Collect the fraction with a boiling point of 64 to 67 °C at 0.07 to 0.09 mbar to obtain the final product (3402 g).

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

References

discovery and history of trifluoromethylated pyridine derivatives

An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among these, trifluoromethylated pyridine derivatives stand out for their profound impact on the development of novel pharmaceuticals and crop protection agents. The unique physicochemical properties conferred by the CF3 moiety—such as high electronegativity, metabolic stability, and increased lipophilicity—can dramatically enhance the biological activity, bioavailability, and overall efficacy of a molecule.[1][2][3][4][5] This guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic methodologies for this vital class of compounds.

Early Discoveries and Foundational Synthesis

The journey of trifluoromethylated aromatics began in 1898 when Frédéric Swarts reported the first synthesis of benzotrifluoride by treating benzotrichloride with antimony trifluoride.[6] However, it was not until nearly half a century later, in 1947, that this chemistry was extended to the pyridine ring system.[6] The first synthesis of a trifluoromethylpyridine (TFMP) was achieved through a process analogous to Swarts' work, involving the chlorination of picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction using a fluorinating agent.[6]

This foundational method, primarily relying on the substitution of chlorine with fluorine, has remained a dominant industrial-scale strategy. Early approaches often involved harsh conditions, such as high-temperature vapor-phase fluorinations, which were energy-intensive and could lead to the formation of undesirable by-products and decomposition.[7][8] Subsequent refinements led to liquid-phase processes under super-atmospheric pressure, which offered a more efficient and controlled route to the desired TFMP compounds.[7]

Evolution of Synthetic Methodologies

The synthesis of TFMP derivatives has evolved from these early, often challenging, procedures to a diverse array of sophisticated methods. These can be broadly categorized into three main approaches: halogen exchange, pyridine ring construction from CF3-containing building blocks, and direct trifluoromethylation.

Halogen Exchange from Trichloromethylpyridines

This classical and industrially vital method involves a two-step sequence: exhaustive chlorination of a picoline precursor followed by fluorination. The development of liquid-phase reactions using hydrogen fluoride (HF) in the presence of a metal halide catalyst represented a significant improvement over early vapor-phase processes.[7][9]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is a generalized representation of the liquid-phase halogen exchange method.

-

Chlorination: 3-picoline is subjected to exhaustive chlorination, often involving radical initiators and high temperatures, to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[1]

-

Fluorination Catalyst: A catalytic amount of a metal halide, such as Iron(III) chloride (FeCl₃) or Iron(III) fluoride (FeF₃), is added to the reaction vessel (typically 0.1 to 20 mole percent based on the starting material).[7][8]

-

Reaction Setup: The (trichloromethyl)pyridine compound is placed in a suitable pressure reactor.

-

Fluorination: Anhydrous hydrogen fluoride (HF) is introduced into the reactor. The reaction is conducted under liquid-phase conditions at elevated (super-atmospheric) pressure and temperature. The precise conditions (temperature, pressure, reaction time) are optimized to ensure complete conversion of the -CCl₃ group to the -CF₃ group.

-

Work-up and Purification: Upon completion, the excess HF is carefully neutralized. The crude product is then isolated and purified, typically through distillation or crystallization, to yield the desired (trifluoromethyl)pyridine.

Pyridine Ring Construction (Building Block Approach)

This strategy involves assembling the pyridine ring from acyclic precursors where one of the components already contains the trifluoromethyl group. This approach offers excellent control over regioselectivity and allows for the creation of complex substitution patterns that are difficult to achieve through other methods.[1][6][10]

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

This method provides access to α-trifluoromethylated pyridines.[11]

-

Catalyst System: A cobalt catalyst, such as CoCl₂(phen), is combined with zinc bromide (ZnBr₂) and zinc dust in a reaction vessel under an inert atmosphere.

-

Reactants: A trifluoromethylated diyne and a nitrile are dissolved in a solvent like dichloroethane (DCE).

-

Reaction Conditions: The mixture is heated to approximately 80°C for several hours (e.g., 3 hours).

-

Cycloaddition: The cobalt catalyst facilitates a [2+2+2] cycloaddition between the two alkyne moieties of the diyne and the cyano group of the nitrile, forming the pyridine ring regioselectively.

-

Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography. This method has been shown to be scalable to the gram level.[11]

Direct C-H Trifluoromethylation

More recent advancements in synthetic chemistry have enabled the direct introduction of a CF₃ group onto the pyridine ring, bypassing the need for pre-functionalized substrates. These methods often involve radical, nucleophilic, or electrophilic trifluoromethylating reagents.[12][13]

Experimental Protocol: Regioselective C-H Trifluoromethylation via Pyridinium Salt Activation

This protocol demonstrates a nucleophilic trifluoromethylation approach with high regioselectivity.[12]

-

Pyridinium Salt Formation: The starting pyridine is N-methylated using an agent like methyl iodide to form the corresponding N-methylpyridinium iodide salt. This activation step is crucial for directing the regioselectivity.

-

Reaction Mixture: The pyridinium salt is dissolved in a solvent such as N,N-dimethylformamide (DMF).

-

Reagents: Trifluoroacetic acid (TFA) and silver carbonate (Ag₂CO₃) are added to the mixture.

-

Trifluoromethylation: The reaction proceeds, likely through a nucleophilic mechanism, to install the trifluoromethyl group onto the pyridine ring with high regioselectivity.

-

Purification: The resulting trifluoromethylpyridine is isolated and purified from the reaction mixture.

Key Applications and Landmark Compounds

The unique properties imparted by the trifluoromethyl group have led to the widespread application of TFMP derivatives in both agriculture and medicine.[1][6][14] The major use of these compounds is currently in crop protection.[1][14]

Agrochemicals

The introduction of Fluazifop-butyl in the 1980s marked the first commercial success for a TFMP derivative in the agrochemical market, and since then, over 20 TFMP-containing agrochemicals have been developed.[1][6][14]

| Compound | Class | Key TFMP Intermediate | Year First Reported/Introduced |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | ~1981 |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | 1986[6][10] |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | - |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | - |

| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinic acid derivative | ~2000s |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative | ~2010s |

| Picoxystrobin | Fungicide | α-(trifluoromethyl)pyridine derivative | - |

| Bicyclopyrone | Herbicide | α-(trifluoromethyl)pyridine derivative | - |

Table 1: Prominent trifluoromethylpyridine-containing agrochemicals and their key synthetic precursors.

Pharmaceuticals

In the pharmaceutical industry, five TFMP-containing drugs have received market approval, with many more candidates currently in clinical trials.[1][6][14] The CF₃ group is often incorporated to enhance metabolic stability, improve binding affinity, and increase cell membrane permeability.

| Compound | Therapeutic Area | Significance of TFMP Moiety |

| Enasidenib | Oncology (Acute Myeloid Leukemia) | Contains two α-CF₃ pyridinyl cores, crucial for its inhibitory activity.[11] |

| Doravirine | Antiviral (HIV) | A non-nucleoside reverse transcriptase inhibitor built from a CF₃-pyridine precursor.[13] |

| Gemigliptin | Antidiabetic (DPP-4 Inhibitor) | The CF₃ group enhances potency and selectivity through interactions in the enzyme's active site.[13] |

| Ubrogepant | Neurology (Migraine) | A CGRP receptor antagonist containing a trifluoroethyl group attached to a piperidinone ring.[13] |

Table 2: Key pharmaceuticals containing the trifluoromethylpyridine motif.

Visualizing the History and Synthesis

Conclusion

The field of trifluoromethylated pyridine derivatives has progressed remarkably from its inception in 1947. Initial synthetic routes, while effective, have been supplemented by a host of modern, more efficient, and highly regioselective methodologies. The undeniable impact of these compounds in agrochemical and pharmaceutical applications continues to drive innovation in their synthesis. As researchers demand ever more complex and precisely functionalized molecules, the development of novel strategies for creating TFMP derivatives will remain a critical and dynamic area of chemical science, promising future discoveries that will address global challenges in health and food security.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to the Properties, Hazards, and Analysis of C9H8F3NO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, hazards, and experimental protocols associated with the molecular formula C9H8F3NO2. The primary focus of this document is Leflunomide , a significant pharmaceutical compound with this formula. Additionally, a summary for the isomeric compound N-(3-(trifluoromethyl)phenyl)acetamide is included for comparative purposes.

Core Compound: Leflunomide

Leflunomide is an isoxazole derivative that functions as a disease-modifying antirheumatic drug (DMARD).[1] It is a prodrug that is rapidly metabolized to its active form, Teriflunomide, which is responsible for its therapeutic effects.[1]

Physicochemical Properties of Leflunomide

The following table summarizes the key physicochemical properties of Leflunomide.

| Property | Value | Reference |

| IUPAC Name | 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | [1] |

| Molecular Formula | C12H9F3N2O2 | [1] |

| Molecular Weight | 270.21 g/mol | [1] |

| CAS Number | 75706-12-6 | [1] |

| Melting Point | 164-168 °C | [2] |

| Solubility | Practically insoluble in water (< 40 mg/L). Soluble in ethanol, DMSO, and dimethylformamide (DMF). | [3][4] |

| pKa | 10.8 | [4] |

| Appearance | White to almost white powder or crystalline solid. | [4] |

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.49 (s, 3H, CH₃)

-

δ 7.27 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 7.55 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 8.64 (s, 1H, NH)[5]

¹³C NMR:

-

Aromatic and amide carbons show characteristic shifts, with the amidic carbonyl carbon appearing around 188 ppm.[6]

FTIR (KBr, cm⁻¹):

-

3067 & 2930 (aromatic and aliphatic C-H stretching)

-

1693 (isoxazole ring)

-

1601 & 1540 (amide group)[7]

Mass Spectrometry:

-

The monoisotopic mass is 270.06161202 g/mol .[8] In LC-MS/MS analysis of its active metabolite, Teriflunomide, the [M-H]⁻ ion is detected at m/z 269.034.[9]

Biological Activity and Mechanism of Action

Leflunomide's therapeutic effects are mediated by its active metabolite, Teriflunomide, which is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[1][3] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.[3][10]

By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, which in turn halts the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes.[3][10] This leads to cell cycle arrest in the G1 phase, thereby suppressing the autoimmune response characteristic of rheumatoid arthritis.[1] Resting lymphocytes are less affected as they can utilize the pyrimidine salvage pathway.[3]

Signaling Pathway of Leflunomide's Active Metabolite

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by Teriflunomide.

Hazards and Toxicology of Leflunomide

Leflunomide is a hazardous substance and should be handled with appropriate precautions. The following table summarizes its GHS classification.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed.[11][12][13] |

| Skin Corrosion/Irritation (Category 2) |

| Warning | H315: Causes skin irritation.[11][13] |

| Serious Eye Damage/Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation.[11][13] |

| Reproductive Toxicity (Category 1B) |

| Danger | H360D: May damage the unborn child.[12] |

| Specific Target Organ Toxicity — Repeated Exposure (Category 1) |

| Danger | H372: Causes damage to organs through prolonged or repeated exposure.[12] |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) |

| None | H411: Toxic to aquatic life with long lasting effects.[12] |

Toxicological Data:

Experimental Protocols

Synthesis and Purification of Leflunomide

The following is a representative protocol for the synthesis and purification of Leflunomide.

Detailed Methodology:

-

Step 1: Formation of 5-methylisoxazole-4-carbonyl chloride: 5-methylisoxazole-4-carboxylic acid is reacted with thionyl chloride in an appropriate solvent such as toluene.[1][5] The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for several hours.[5]

-

Step 2: N-Acylation: The resulting 5-methylisoxazole-4-carbonyl chloride solution is then added to a mixture of 4-trifluoromethylaniline and a base, such as sodium bicarbonate, in a suitable solvent.[1][14] The reaction is stirred at a moderately elevated temperature (e.g., 40-60°C) until completion.[1]

-

Step 3: Purification: The crude Leflunomide can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.[1][6] The product is then collected by filtration, washed, and dried under vacuum.[1]

High-Performance Liquid Chromatography (HPLC) Analysis of Leflunomide

The following is a typical HPLC method for the analysis of Leflunomide.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[15][16]

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) | [7][16] |

| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 60:40, v/v) | [16] |

| Flow Rate | 0.8 - 1.0 mL/min | [16][17] |

| Detection Wavelength | 260 nm or 280 nm | [16][17] |

| Column Temperature | Can be ambient or controlled (e.g., 70°C) | [17] |

Sample Preparation:

Standard and sample solutions are prepared by dissolving Leflunomide in the mobile phase to a known concentration.[16]

Analysis:

Inject a fixed volume (e.g., 20 µL) of the sample or standard solution into the HPLC system and record the chromatogram.[16] The concentration of Leflunomide in the sample is determined by comparing its peak area to that of the standard.

Isomer: N-(3-(trifluoromethyl)phenyl)acetamide

N-(3-(trifluoromethyl)phenyl)acetamide is an isomer of Leflunomide. It is primarily used as a chemical intermediate in organic synthesis.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | N-[3-(trifluoromethyl)phenyl]acetamide | [18] |

| Molecular Formula | C9H8F3NO | [18] |

| Molecular Weight | 203.16 g/mol | [18] |

| CAS Number | 351-36-0 | [18] |

| Melting Point | Not specified | |

| Appearance | Not specified |

Hazards and Toxicology

GHS Classification:

-

H302: Harmful if swallowed [Warning Acute toxicity, oral][19]

-

H315: Causes skin irritation [Warning Skin corrosion/irritation][19]

-

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation][19]

Conclusion

This technical guide provides essential information for researchers and professionals working with compounds of the molecular formula C9H8F3NO2, with a detailed focus on Leflunomide. The data presented on physicochemical properties, biological activity, hazards, and experimental protocols are intended to support safe and effective laboratory work. The provided diagrams offer a clear visualization of the key chemical and biological processes associated with Leflunomide.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]

- 6. CZ20022000A3 - Novel leflunomide crystalline form and process for preparing thereof - Google Patents [patents.google.com]

- 7. Development and validation of HPLC method for simultaneous determination of Leflunomide and folic acid in the nanoparticulate system by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. WO2001043742A1 - Novel processes for making- and a new crystalline form of- leflunomide - Google Patents [patents.google.com]

- 10. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 11. echemi.com [echemi.com]

- 12. sds.edqm.eu [sds.edqm.eu]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 15. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academicjournals.org [academicjournals.org]

- 17. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 18. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Frontiers | Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells [frontiersin.org]

stability and storage conditions for Ethyl 2-(trifluoromethyl)nicotinate

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to ensure the integrity and longevity of this critical compound.

Summary of Storage Recommendations